molecular formula C7H2BrCl3F2O B1405495 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene CAS No. 1417568-02-5

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene

Cat. No.: B1405495
CAS No.: 1417568-02-5
M. Wt: 326.3 g/mol
InChI Key: UZFXODMREJBLIE-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is a sophisticated halogenated aromatic compound that serves as a high-value building block (synthon) in advanced organic synthesis. Its molecular structure, featuring bromo, chloro, and chloro(difluoro)methoxy substituents in specific positions on the benzene ring, creates a unique electronic profile that is highly valuable for constructing complex molecules . This compound is primarily used by researchers in the development of electronic chemicals, including materials for semiconductors and OLEDs, where precise halogenation patterns are critical for performance . It also finds application as a key precursor in the multi-step synthesis of potential Active Pharmaceutical Ingredients (APIs) and specialized agrochemical intermediates . The presence of the bromine and chlorine atoms makes it an excellent substrate for modern cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for creating biphenyl structures relevant to the study of metabolites and environmental contaminants like polychlorinated biphenyls (PCBs) . This product is provided "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, consulting the safety data sheet and conducting all manipulations in a suitable fume hood while wearing appropriate personal protective equipment .

Properties

IUPAC Name

1-bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFXODMREJBLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Acetanilide and Subsequent Bromination

  • Starting Material: Acetanilide is reacted with chlorine in the presence of 40-70% aqueous sulfuric acid at temperatures below 35 °C to form N-2,4-dichlorophenylacetanilide.
  • Process: After chlorination, the mixture is heated above 75 °C and treated with bromine at 60-120 °C to introduce the bromine atom selectively.
  • Amino Group Cleavage: The monobromodichloroaniline formed undergoes cleavage of the amino group via diazotization at 0 °C, followed by reaction with sodium hypophosphite to yield 1-bromo-3,5-dichlorobenzene.
  • Yield and Purity: This method yields approximately 54-78% of the desired product with high purity, and the process is considered economical and scalable.
  • Reaction Conditions Summary:
Step Conditions Reagents Temperature (°C) Yield (%)
Chlorination 40-70% H2SO4, stirring Cl2 20-30
Heating Post-chlorination >75
Bromination Addition of Br2 Br2 60-120
Diazotization & Amino cleavage NaNO2, NaH2PO2, acid medium NaNO2, sodium hypophosphite 0 54-78

This method avoids the use of difficult-to-access starting materials and complex reagents like aluminum halides, making it industrially favorable.

Alternative Bromination via Arylhydrazine Hydrochloride

  • Procedure: Arylhydrazine hydrochloride derivatives of substituted benzenes can be brominated using boron tribromide (BBr3) in the presence of dimethyl sulfoxide (DMSO) at 80 °C for 1 hour.
  • Purification: The crude product is purified by liquid-liquid extraction, washing with saturated sodium bicarbonate, drying over sodium sulfate, and column chromatography using hexane or hexane/ethyl acetate mixtures.
  • Yield: This method achieves high yields (~97%) for 1-bromo-3,5-dichlorobenzene derivatives.
  • Reaction Conditions Summary:
Reagents Solvent Temperature (°C) Time (h) Yield (%)
Arylhydrazine hydrochloride + BBr3 + DMSO CPME or CH2Cl2 80 1 ~97

This approach offers a modern alternative with mild conditions and high selectivity.

Introduction of the Chloro(difluoro)methoxy Group

The substitution of the 2-position on the benzene ring with a chloro(difluoro)methoxy group is a specialized etherification involving difluoromethyl chlorides or related reagents.

  • Typical Strategy: Nucleophilic aromatic substitution (SNAr) or directed ortho-substitution on halogenated benzene rings with chlorodifluoromethanol derivatives or their equivalents under controlled conditions.
  • Reagents: Chlorodifluoromethoxy sources such as chlorodifluoromethyl ethers or chlorodifluoromethyl hypochlorite can be used.
  • Conditions: Usually carried out under anhydrous conditions, often with a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50-100 °C).
  • Challenges: The presence of multiple halogens requires careful control to avoid side reactions such as over-halogenation or decomposition of the difluoromethoxy group.

Due to the complexity and sensitivity of this step, detailed procedures are often proprietary or embedded within patents and specialized literature.

Comprehensive Preparation Route Summary

Step No. Intermediate/Product Key Reactions Reagents/Conditions Yield (%) Notes
1 N-2,4-Dichlorophenylacetanilide Chlorination of acetanilide Cl2, 40-70% H2SO4, 20-30 °C Controlled chlorination to avoid overreaction
2 2-Bromo-4,6-dichloroaniline Bromination Br2, 60-120 °C Bromine added dropwise
3 1-Bromo-3,5-dichlorobenzene Diazotization & amino cleavage NaNO2, sodium hypophosphite, 0 °C 54-78 Sandmeyer-type reaction
4 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene Etherification with chlorodifluoromethoxy group Chlorodifluoromethyl reagents, base, DMF/DMSO, 50-100 °C Variable Requires careful control, limited public data

Research Findings and Analysis

  • The acetanilide chlorination-bromination route remains the most reliable and scalable method for producing the 1-bromo-3,5-dichlorobenzene core with good yields and purity.
  • Modern methods employing boron tribromide for bromination of arylhydrazines provide high yields under milder conditions, offering an alternative for laboratory synthesis.
  • The introduction of the chloro(difluoro)methoxy substituent is less documented in open literature but is typically achieved via nucleophilic substitution with specialized fluorinated reagents under anhydrous conditions.
  • Purification steps including steam distillation, liquid-liquid extraction, and chromatography are essential to isolate high-purity compounds, especially when multiple halogens are present.
  • Yields for the final substituted compound depend heavily on the efficiency of the etherification step and the stability of the difluoromethoxy group under reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminobenzenes, while electrophilic substitution can produce nitrobenzenes .

Scientific Research Applications

Chemical Properties and Structure

This compound is classified as a mixed aryl halide, characterized by the presence of multiple halogen atoms (bromine and chlorine) and a difluoromethoxy group. The molecular formula is C7H3BrCl2F2OC_7H_3BrCl_2F_2O, with a molecular weight of approximately 326.3 g/mol. The specific arrangement of substituents on the aromatic ring influences its reactivity and biological activity, making it a subject of interest in synthetic organic chemistry.

Antimicrobial Activity

Research indicates that halogenated compounds like 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or antimicrobial agents.

Anticancer Properties

The compound's unique structure has also been investigated for anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways . Further research is needed to fully understand these mechanisms and to evaluate its efficacy in clinical settings.

Pesticide Development

Due to its halogenated nature, 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene serves as a precursor for synthesizing various agrochemicals, including herbicides and insecticides. Its ability to interfere with biochemical pathways in pests makes it an attractive candidate for developing new crop protection agents.

Plant Growth Regulators

The compound has also been explored as a potential plant growth regulator. Its application may enhance crop yields by modulating plant hormonal responses, although extensive field trials are necessary to confirm its effectiveness and safety in agricultural practices .

Polymer Synthesis

In materials science, 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is utilized in the synthesis of advanced polymers with tailored properties. The incorporation of halogenated groups can enhance thermal stability and chemical resistance of polymeric materials, making them suitable for various industrial applications .

Nanomaterials

Recent advancements have seen this compound being used as a building block for nanomaterials. Its unique electronic properties can be leveraged to create nanoscale devices with applications in electronics and photonics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro
Anticancer Properties Induction of apoptosis in cancer cell lines
Pesticide DevelopmentEffective as a precursor for new herbicides
Plant Growth Regulators Potential enhancement of crop yields
Polymer Synthesis Improved thermal stability in synthesized polymers
Nanomaterials Development of novel electronic devices using halogenated compounds

Mechanism of Action

The mechanism by which 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Reactivity

The target compound’s structural analogues differ primarily in their substituents, which modulate electronic and steric properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Properties
1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene (Target) Br, 2×Cl, -O-CF₂Cl C₇H₂BrCl₃F₂O 326.5* High halogen density; strong electron-withdrawing effects; potential for nucleophilic substitution .
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene Br, 2×Cl, -O-CF₃ C₇H₂BrCl₂F₃O 310.4 19F NMR δ = -56.27 ppm (CF₃); 60% reaction yield; similar reactivity to target compound.
1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene Br, 2×Cl, -O-CH₂CF₂ C₈H₅BrCl₂F₂O 306.0 Ethoxy chain increases hydrophobicity; 97% purity; stored at 4–8°C.
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene Br, -O-CH₂CH₂Cl, 2×F C₈H₆BrClF₂O 271.5 Lower molecular weight; flexible ethoxy chain may enhance solubility.
1-Bromo-4-chloro-2,5-dimethoxybenzene Br, Cl, 2×-OCH₃ C₇H₆BrClO₂ 241.5 Methoxy groups reduce halogen density; used in Suzuki coupling for PCB derivatives .

*Calculated based on substituent analysis.

Key Observations:
  • Electron-Withdrawing Effects : The -O-CF₂Cl group in the target compound is less electron-withdrawing than -O-CF₃ (trifluoromethoxy) but more so than methoxy (-OCH₃) .
  • Reactivity : Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution, while chlorine substituents stabilize the ring against electrophilic attack .
  • Synthetic Utility : The target compound’s halogen diversity enables modular derivatization, contrasting with methoxy-dominated analogues used in PCB synthesis .

Physical and Spectral Properties

  • Trifluoromethoxy Analogue (C₇H₂BrCl₂F₃O): Exhibits distinct ¹⁹F NMR signals at δ = -56.27 ppm (major isomer) and -56.93 ppm (minor isomer), reflecting CF₃ group conformation .
  • Chloro(difluoro)methoxy Target : Expected ¹⁹F NMR signals near δ = -50 to -60 ppm (CF₂Cl group), though exact data are unavailable.
  • Ethoxy Derivatives : Compounds like C₈H₅BrCl₂F₂O () likely exhibit higher boiling points due to increased molecular weight compared to methoxy analogues .

Biological Activity

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is a complex organic compound characterized by its unique halogenated structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is C7H3BrCl2F2OC_7H_3BrCl_2F_2O, and it has a molecular weight of approximately 326.3 g/mol. The compound features a benzene ring with multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and a difluoromethoxy group contributes to its unique properties, making it a subject of interest for various biological studies.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds like 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene exhibit notable antimicrobial activities. The presence of multiple electronegative halogens enhances the compound's ability to disrupt microbial cell membranes and inhibit growth. For instance, research has shown that similar compounds can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable efficacy .

Case Study 1: Antiviral Activity

A study focusing on the antiviral properties of halogenated compounds highlighted the efficacy of similar structures against viral infections. Compounds with comparable substituents demonstrated significant inhibition of viral replication in vitro. While direct studies on 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene are lacking, these findings suggest that it may also exhibit antiviral properties through mechanisms involving interference with viral entry or replication processes .

Case Study 2: Environmental Impact

Research into the environmental behavior of halogenated compounds indicates that they can affect both aquatic and terrestrial ecosystems. The persistence of such compounds raises concerns regarding their bioaccumulation and toxicity to non-target organisms. Studies have shown that similar compounds can disrupt endocrine functions in wildlife, leading to adverse ecological effects . Understanding the biological activity of 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is crucial for assessing its environmental safety.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntitumor ActivityAntiviral Activity
1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzenePotential (needs study)Potential (needs study)Potential (needs study)
Similar Halogenated Compound AEffective against E. coliInduces apoptosis in cancer cellsInhibits viral replication
Similar Halogenated Compound BEffective against S. aureusGrowth inhibition in cancer linesSignificant antiviral effects

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene?

  • Methodological Answer : A common approach involves halogenation and functional group substitution. For example, 1-bromo-3,5-dichlorobenzene can be reacted with a chlorodifluoromethoxy reagent under controlled conditions. Evidence from similar compounds (e.g., trifluoromethoxy derivatives) suggests using DMSO as a solvent under reflux (18–24 hours), followed by distillation and crystallization (water-ethanol mixture) to isolate the product . Yield optimization (typically 60–65%) requires precise stoichiometry and temperature control.

Q. How is the purity and structure of this compound characterized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹⁹F NMR can resolve isomers: major and minor isomers of trifluoromethoxy analogs show distinct peaks at δ -56.27 ppm (major) and δ -56.93 ppm (minor) in CDCl₃/CH₃CN . Melting point analysis (e.g., 141–143°C for structurally related triazoles) and High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds are standard .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Follow protocols for halogenated aromatics:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Avoid inhalation/contact; store in sealed containers away from light and moisture .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?

  • Methodological Answer : Isomer ratios (e.g., 2:1 major:minor) are influenced by steric and electronic factors. Adjusting reaction temperature (lower temperatures favor kinetic control) and solvent polarity (e.g., acetonitrile vs. DMSO) can improve selectivity. Catalytic systems (e.g., Cu-mediated coupling) may suppress byproducts, as seen in trifluoromethoxybenzene synthesis . Monitoring via ¹⁹F NMR during reaction progression is advised .

Q. What computational methods are used to predict the reactivity of substituted benzene derivatives like this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects. For example, Fukui indices predict electrophilic substitution sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects of the chloro(difluoro)methoxy group. Structural analogs (e.g., 3,5-dibromo-2,6-difluorotoluene) have been studied using PubChem data to correlate substituent positions with reactivity .

Q. How do substituents influence the electronic properties and reaction pathways of this compound?

  • Methodological Answer : The electron-withdrawing Cl and CF₂ groups deactivate the benzene ring, directing electrophilic attacks to specific positions. Hammett constants (σ values) for substituents like -OCHF₂Cl can be calculated to predict reaction kinetics. Comparative studies with 1-chloro-2-[chloro(difluoro)methoxy]-3-methylbenzene show that methyl groups increase steric hindrance, altering regioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene

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